Compound Description: Fentanyl is a potent synthetic opioid analgesic. [] It is a full agonist of the μ-opioid receptor and is widely used in clinical settings for pain management, particularly for severe or chronic pain.
Relevance: While not structurally similar to 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, fentanyl's activity at the μ-opioid receptor makes it relevant in the context of the provided papers. The first paper discusses how σ1 receptor inhibition can potentiate the analgesic effects of μ-opioid agonists like fentanyl. [] This suggests a potential indirect relationship between fentanyl and the target compound, as both could be impacted by σ1 receptor modulation.
Oxycodone
Compound Description: Oxycodone is another potent opioid analgesic that acts as a full agonist at the μ-opioid receptor. [] It is commonly prescribed for moderate to severe pain management.
Relevance: Similar to fentanyl, oxycodone's relevance stems from its interaction with the μ-opioid receptor. The research paper highlights that σ1 receptor inhibition enhances the antinociceptive effects of various μ-opioid agonists, including oxycodone. [] This shared mechanism suggests a possible indirect link between oxycodone and 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, with σ1 receptor modulation potentially influencing both.
Morphine
Compound Description: Morphine is a naturally occurring opioid and the prototypical μ-opioid receptor agonist. [] It serves as a gold standard for pain relief, particularly in cases of severe pain.
Relevance: The connection between morphine and the target compound arises from their shared target, the μ-opioid receptor. The research emphasizes that σ1 receptor inhibition can significantly enhance the analgesic effects of μ-opioid agonists like morphine. [] This commonality hints at a potential indirect relationship between morphine and 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, with both possibly influenced by σ1 receptor modulation.
Buprenorphine
Compound Description: Buprenorphine is a partial agonist of the μ-opioid receptor, used for pain management and opioid addiction treatment. [] Its partial agonism provides a ceiling effect on respiratory depression, making it safer than full agonists in some cases.
Relevance: Buprenorphine's interaction with the μ-opioid receptor is central to its relevance in this context. The study demonstrates that σ1 receptor inhibition enhances the antinociceptive effects of μ-opioid agonists, including buprenorphine. [] This shared pathway implies a possible indirect link between buprenorphine and 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, with σ1 receptor modulation potentially influencing both.
Tramadol
Compound Description: Tramadol is a centrally acting analgesic with a dual mechanism of action. It acts as a weak μ-opioid receptor agonist and inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects. [] It is often prescribed for moderate to moderately severe pain.
Relevance: Tramadol's relevance to the target compound is rooted in its activity at the μ-opioid receptor, despite its additional mechanisms. The research indicates that σ1 receptor inhibition can augment the analgesic effects of μ-opioid agonists, including tramadol. [] This commonality suggests a possible indirect relationship between tramadol and 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, with σ1 receptor modulation potentially impacting both.
Loperamide
Compound Description: Loperamide is a peripherally acting μ-opioid receptor agonist. [] It is primarily used to treat diarrhea by slowing intestinal motility.
Relevance: The shared characteristic of μ-opioid receptor agonism connects loperamide to the target compound. The research highlights that σ1 receptor inhibition can even unveil the antinociceptive effects of peripherally acting μ-opioid agonists like loperamide. [] This suggests a possible indirect link between loperamide and 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, with both potentially influenced by σ1 receptor modulation.
Compound Description: BD-1063 is a selective σ1 receptor antagonist. [] This class of compounds is being investigated for various therapeutic applications, including pain management, as they have been shown to enhance the effects of opioid analgesics. []
Relevance: BD-1063's relevance stems from its ability to potentiate μ-opioid analgesia, similar to the potential effects of σ1 receptor inhibition on 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride. Both BD-1063 and the modulation of σ1 receptors appear to enhance the effects of μ-opioid agonists, suggesting a shared mechanistic pathway that could be explored further. []
Compound Description: S1RA is a highly potent and selective σ1 receptor antagonist. [, ] It exhibits significant antinociceptive effects, particularly in models of neuropathic pain. [] S1RA is also recognized for its high affinity for σ1 receptors and its selectivity over σ2 receptors. [, ]
Relevance: S1RA shares a significant structural similarity with 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, as both contain a pyrazole ring directly linked to a morpholine ring via an ethyl bridge. This structural similarity, coupled with their shared affinity for the σ1 receptor, makes S1RA a highly relevant compound for comparison and further investigation. The fact that S1RA is a potent σ1 antagonist further strengthens the link between σ1 receptor modulation and the potential therapeutic effects of the target compound. [, , ]
Compound Description: PRE-084 is a selective σ1 receptor agonist. [] It is often used as a pharmacological tool to investigate the role of σ1 receptors in various biological processes.
Relevance: While not structurally similar to 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, PRE-084 serves as a relevant counterpoint in the context of the research. The study demonstrates that the potentiation of μ-opioid antinociception by σ1 antagonists like BD-1063 and S1RA can be reversed by the σ1 agonist PRE-084. [] This finding highlights the specificity of σ1 receptor modulation in influencing opioid effects and further supports the potential relevance of σ1 receptors in understanding the target compound's mechanism of action.
Naloxone Methiodide
Compound Description: Naloxone methiodide is a peripherally acting opioid antagonist. [] Unlike naloxone, it does not cross the blood-brain barrier, making it useful for studying the peripheral effects of opioids.
Relevance: Naloxone methiodide's relevance stems from its ability to distinguish between central and peripheral opioid effects. The study reveals that the enhanced μ-opioid antinociception observed with σ1 receptor inhibition is more sensitive to naloxone methiodide than under normal conditions. [] This indicates a crucial role for peripheral opioid receptors in the enhanced antinociception observed with σ1 receptor inhibition and suggests that 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride, or its modulation of σ1 receptors, may primarily exert its effects through peripheral mechanisms.
References [] Modulation of Peripheral μ-Opioid Analgesia by σ1 Receptors: https://www.semanticscholar.org/paper/ed2d1386280be577fd179a7a9edbd6996ce34335[20] Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862).: https://www.semanticscholar.org/paper/2f8d3e17c91cab789e89a8003416d9567280ab99[26] 4- [2 - [[5-methyl-1- (2-naphthalenyl)-1H-pyrazol-3-yl] oxy] ethyl] morpholine hydrochloride as a solid: https://www.semanticscholar.org/paper/7bdeabbe9db89fe4ffc3c29eb77c088305e3db7c
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.